One prominent aspect of UCN-01's mechanism of action is its ability to abrogate cell cycle checkpoints, particularly the G2 checkpoint. [, , ] This checkpoint ensures that cells with DNA damage halt their cell cycle progression in the G2 phase to allow for DNA repair before entering mitosis. [] UCN-01 disrupts this checkpoint by inhibiting checkpoint kinases Chk1 and Chk2, [, ] leading to premature entry into mitosis and subsequent cell death in cells harboring DNA damage. [, ]
Furthermore, UCN-01 has been shown to induce cell cycle arrest in the G1 phase, [, ] primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for G1 to S phase transition. [, ] This G1 arrest can be influenced by the status of the retinoblastoma protein (Rb), a key tumor suppressor that regulates G1/S progression. []
UCN-01 also demonstrates the ability to potentiate the cytotoxic effects of various chemotherapeutic agents, including cisplatin, fluorouracil, and topoisomerase inhibitors. [, , , ] This synergistic effect is attributed, in part, to its checkpoint abrogation activity, preventing DNA repair and enhancing the damage induced by these agents. [, , , ]
Moreover, UCN-01 has been implicated in the induction of apoptosis, a programmed cell death process, in various cancer cells. [, , ] This apoptotic effect may involve multiple pathways, including mitochondrial dysfunction, caspase activation, and modulation of Bcl-2 family proteins, which regulate apoptosis. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6